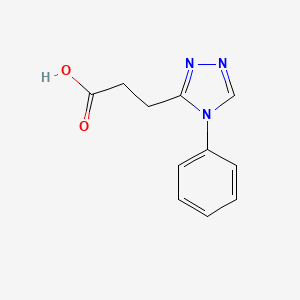
3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid
Descripción general
Descripción
“3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study synthesized new 1,2,4-triazole derivatives containing a propanoic acid moiety .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
Triazoles, including “this compound”, are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Aplicaciones Científicas De Investigación
Polymorphism and Isostructurality in Derivatives
The study by Mazur et al. (2017) investigated the polymorphism of biologically active derivatives, revealing different solid-state forms and highlighting the importance of molecular conformation and intermolecular interactions in crystal packing. This research could have implications for understanding the physicochemical properties and stability of these compounds in pharmaceutical applications (Mazur, Kozioł, Jarzembska, Paprocka, & Modzelewska-Banachiewicz, 2017).
Efficient Synthesis Approaches
Sujatha et al. (2018) described an efficient, atom-economical multicomponent synthesis method for 3-phenyl derivatives, showcasing a route to potentially bioactive compounds through a simple and scalable process (Sujatha, Deshpande, Kesharwani, Babu, & Rao Vedula, 2018).
Synthesis and Potential Biological Activities
Research by Šermukšnytė et al. (2022) focused on the synthesis of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety and their cytotoxicity against various cancer cell lines, suggesting potential for developing new anticancer agents (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives by Hussain, Sharma, and Amir (2008) demonstrated significant antibacterial and antifungal activities, highlighting the therapeutic potential of these derivatives in combating microbial infections (Hussain, Sharma, & Amir, 2008).
Structural Characterization and Reactions
The structural characterization and preparation of 1H-1,2,4-Triazol-1-yl derivatives, as described by Shuang-hu (2014), provide insight into the chemical properties and reactivity of these compounds, essential for further application in chemical synthesis and drug development (Shuang-hu, 2014).
Safety and Hazards
Direcciones Futuras
The quest to find new drugs is still a challenge due to the growing demands of patients suffering from chronic inflammatory diseases and the need for the individualization of therapy . The synthesis and evaluation of new 1,2,4-triazole derivatives, including “3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid”, could be a promising direction for future research .
Mecanismo De Acción
Target of Action
It’s known that 1,2,4-triazole derivatives, which include this compound, are biologically active and are used in medicine . They are part of many drug molecules .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazole derivatives are known to have a broad spectrum of action and can affect various biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetics of 1,2,4-triazole derivatives can be improved through the formation of hydrogen bonds with different targets .
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It’s known that the environment can influence the effectiveness of 1,2,4-triazole derivatives .
Análisis Bioquímico
Biochemical Properties
3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in enzyme-catalyzed reactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The phenyl group enhances the hydrophobic interactions with protein active sites, potentially altering enzyme activity and specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. It has been observed to affect gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. The triazole ring’s nitrogen atoms can coordinate with metal ions in metalloenzymes, affecting their activity. This compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. The phenyl group enhances its binding affinity to hydrophobic pockets in proteins, further modulating their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic effects, including oxidative stress, apoptosis, and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound can also interact with cofactors such as NADH and FAD, affecting redox reactions and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. The compound’s distribution is influenced by its hydrophobicity and ability to interact with binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to specific organelles such as the mitochondria, nucleus, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct it to these compartments, where it can exert its effects on cellular processes. The localization to mitochondria, for example, can influence energy production and apoptosis .
Propiedades
IUPAC Name |
3-(4-phenyl-1,2,4-triazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)7-6-10-13-12-8-14(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNJIVOJXZWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


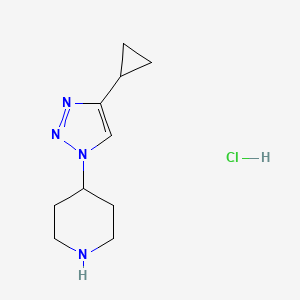
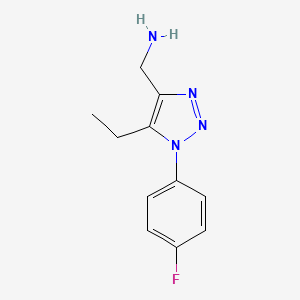
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)

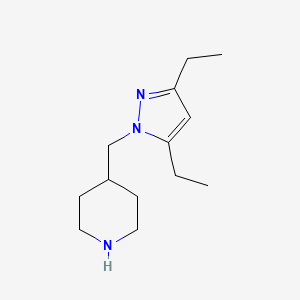
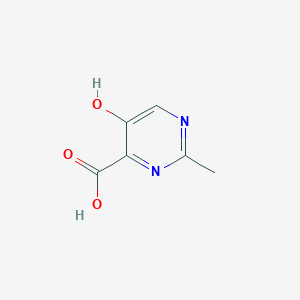
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)
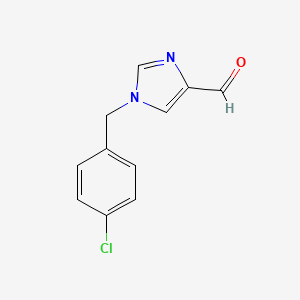


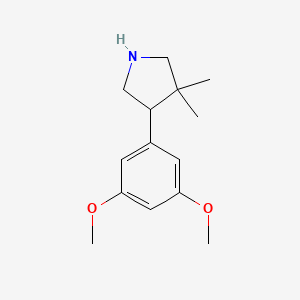
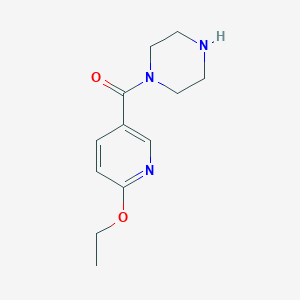

![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)
